molecular formula C18H15ClN2O2S B3712048 (2E)-N-[(3-acetylphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide

(2E)-N-[(3-acetylphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide

Cat. No.: B3712048
M. Wt: 358.8 g/mol
InChI Key: QVBYBZCJMHMFGJ-JXMROGBWSA-N
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Description

The compound (2E)-N-[(3-acetylphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide is a complex organic molecule characterized by its unique structural features It consists of a prop-2-enamide backbone with a 4-chlorophenyl group and a 3-acetylphenylcarbamothioyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(3-acetylphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the 3-acetylphenyl isothiocyanate: This is achieved by reacting 3-acetylaniline with thiophosgene under controlled conditions.

    Preparation of the 3-(4-chlorophenyl)prop-2-enamide: This involves the reaction of 4-chlorobenzaldehyde with malononitrile followed by cyclization and subsequent hydrolysis.

    Coupling Reaction: The final step involves the reaction of 3-acetylphenyl isothiocyanate with 3-(4-chlorophenyl)prop-2-enamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(3-acetylphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-[(3-acetylphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of (2E)-N-[(3-acetylphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide: Similar structure but lacks the chlorine atom.

    N-[(3-acetylphenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

The presence of the 4-chlorophenyl group in (2E)-N-[(3-acetylphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide imparts unique electronic properties, making it distinct from its analogs. This structural feature can influence its reactivity and interaction with biological targets, potentially enhancing its efficacy in certain applications.

Properties

IUPAC Name

(E)-N-[(3-acetylphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-12(22)14-3-2-4-16(11-14)20-18(24)21-17(23)10-7-13-5-8-15(19)9-6-13/h2-11H,1H3,(H2,20,21,23,24)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBYBZCJMHMFGJ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-N-[(3-acetylphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide
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(2E)-N-[(3-acetylphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide
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(2E)-N-[(3-acetylphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide

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